An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-(dimethylamino)propanoate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-(dimethylamino)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP HCl, is a chemical compound with significant applications in the pharmaceutical and biomedical fields. It is recognized for its role as a penetration enhancer, facilitating the transdermal delivery of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of DDAIP HCl, offering valuable data and procedural insights for researchers and professionals in drug development.
Physicochemical Data Summary
The quantitative physicochemical properties of Dodecyl 2-(dimethylamino)propanoate hydrochloride are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| CAS Number | 259685-49-9 | [2][3][4][5] |
| Molecular Formula | C17H36ClNO2 | [2][3][4][6] |
| Molecular Weight | 321.93 g/mol | [2][3] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 88-93 °C | [1] |
| pKa | 4.87 | [1] |
| Water Solubility | Approx. 40% w/v | [1] |
| Calculated XLogP3 | 5.2 | [3] |
Core Physicochemical Properties
Chemical Structure
Dodecyl 2-(dimethylamino)propanoate hydrochloride is the hydrochloride salt of the ester formed from dodecanol and N,N-dimethylalanine.[1] Its amphiphilic nature, possessing both a lipophilic dodecyl chain and a hydrophilic dimethylamino propanoate hydrochloride group, is central to its function as a penetration enhancer.
Melting Point
The melting point of DDAIP HCl is reported to be in the range of 88-93 °C.[1] This property is a critical indicator of the purity of the compound.
Solubility
DDAIP HCl exhibits significant solubility in water, approximately 40% w/v.[1] This aqueous solubility is a key characteristic for its formulation in various drug delivery systems.
pKa
The pKa of DDAIP HCl is 4.87.[1] This value is crucial for understanding the ionization state of the molecule at different physiological pH levels, which in turn influences its interaction with biological membranes.
Partition Coefficient (logP)
The calculated XLogP3 value for Dodecyl 2-(dimethylamino)propanoate (the free base) is 5.2, indicating its lipophilic character.[3] This property is a determining factor in its ability to partition into and disrupt the lipid bilayers of the stratum corneum.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of DDAIP HCl are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for these measurements.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid like DDAIP HCl involves the use of a melting point apparatus, such as a Mel-Temp or similar device.
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Sample Preparation: A small amount of the dry, powdered DDAIP HCl is packed into a capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting point range. For accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of DDAIP HCl in a specific solvent (e.g., water) can be determined using the shake-flask method, a widely accepted technique.
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Sample Preparation: An excess amount of DDAIP HCl is added to a known volume of the solvent in a sealed container.
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Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
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Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of DDAIP HCl in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound like DDAIP HCl.
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Sample Preparation: A precise amount of DDAIP HCl is dissolved in a known volume of water or a suitable co-solvent.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.
XLogP3 Calculation Method
The XLogP3 value is a computationally derived parameter and not determined by a direct experimental protocol. It is an atom-additive method that calculates the octanol-water partition coefficient (logP) based on the chemical structure of the molecule. The algorithm sums the contributions of individual atoms and applies correction factors for certain structural features to estimate the lipophilicity of the compound.
Synthesis and Mechanism of Action
Synthesis Workflow
Dodecyl 2-(dimethylamino)propanoate hydrochloride can be synthesized via a transesterification reaction followed by treatment with hydrochloric acid. A patent for the compound describes a method involving the reaction of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.
Caption: Synthesis workflow for Dodecyl 2-(dimethylamino)propanoate hydrochloride.
Mechanism of Action as a Skin Penetration Enhancer
DDAIP HCl enhances the permeability of the stratum corneum, the outermost layer of the skin, through a mechanism that involves the disruption of its highly organized lipid structure.
Caption: Mechanism of skin penetration enhancement by DDAIP HCl.
Conclusion
Dodecyl 2-(dimethylamino)propanoate hydrochloride is a well-characterized compound with defined physicochemical properties that underpin its utility as a penetration enhancer in transdermal drug delivery systems. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and safe application in pharmaceutical research and development. The provided data and procedural outlines serve as a valuable resource for scientists and researchers working with this important excipient.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
